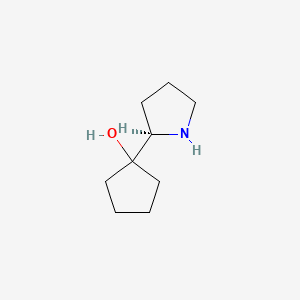

(R)-1-(Pyrrolidin-2-yl)cyclopentanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-[®-2-Pyrrolidinyl]cyclopentanol is a chiral compound that features a pyrrolidine ring attached to a cyclopentanol moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-[®-2-Pyrrolidinyl]cyclopentanol can be synthesized through several methods. One common approach involves the addition-esterification reaction of cyclopentene with acetic acid, followed by transesterification with methanol . Another method includes the catalytic hydrogenation-rearrangement of biomass-derived furfural-like compounds using a ruthenium-molybdenum bimetallic catalyst .

Industrial Production Methods: Industrial production of 1-[®-2-Pyrrolidinyl]cyclopentanol often relies on the catalytic hydrogenation-rearrangement method due to its efficiency and high selectivity. The reaction conditions typically involve temperatures around 600°C and the use of a 1% ruthenium-2.5% molybdenum catalyst on carbon nanotubes .

Análisis De Reacciones Químicas

Types of Reactions: 1-[®-2-Pyrrolidinyl]cyclopentanol undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions often involve hydrogenation using palladium or platinum catalysts.

Substitution: Nucleophilic substitution reactions can be carried out using halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products: The major products formed from these reactions include cyclopentanone (from oxidation), cyclopentane (from reduction), and various halogenated cyclopentanol derivatives (from substitution).

Aplicaciones Científicas De Investigación

Antiviral Agents

One of the most promising applications of (R)-1-(Pyrrolidin-2-yl)cyclopentanol is in the development of antiviral agents, particularly against SARS-CoV-2. Research has shown that derivatives of this compound can act as non-covalent inhibitors of the papain-like protease (PLpro), which is crucial for viral replication and immune evasion .

Case Study: PLpro Inhibition

- Objective: To evaluate the efficacy of this compound derivatives as PLpro inhibitors.

- Methodology: A library of compounds was synthesized and screened for inhibitory activity against PLpro.

- Findings: Some derivatives demonstrated submicromolar potency and significant antiviral effects in vitro, indicating their potential as therapeutic agents against COVID-19 .

Neuropharmacology

The compound has also been investigated for its neuropharmacological properties. It has shown potential as a modulator of neurotransmitter systems, particularly in the context of anxiety and depression treatment. Its structural similarity to known psychoactive compounds suggests that it may interact with various receptors in the central nervous system.

Case Study: Neuropharmacological Studies

- Objective: To assess the anxiolytic effects of this compound.

- Methodology: Animal models were used to evaluate behavioral responses following administration.

- Findings: Preliminary results indicated reduced anxiety-like behavior, warranting further investigation into its mechanism of action and therapeutic potential .

Structure-Activity Relationship Studies

Understanding the structure-activity relationships (SAR) of this compound is crucial for optimizing its pharmacological properties. Various modifications to its structure have been explored to enhance potency and selectivity for specific biological targets.

Table 1: Structure-Activity Relationships

| Compound Variant | Target Activity | IC50 (µM) | Comments |

|---|---|---|---|

| Original | PLpro Inhibition | 0.39 | High potency |

| Variant A | PLpro Inhibition | 0.56 | Moderate potency |

| Variant B | Neurotransmitter Modulation | 0.75 | Potential anxiolytic effects |

Mecanismo De Acción

The mechanism of action of 1-[®-2-Pyrrolidinyl]cyclopentanol involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, depending on its structural configuration and the nature of the target enzyme. The pyrrolidine ring plays a crucial role in binding to the active site of enzymes, thereby modulating their activity.

Comparación Con Compuestos Similares

Cyclopentanol: A simpler analog without the pyrrolidine ring, used in similar applications but with different reactivity and selectivity.

Cyclopentanone: An oxidized form of cyclopentanol, used as an intermediate in organic synthesis.

Pyrrolidine: A simpler analog without the cyclopentanol moiety, used as a building block in organic synthesis.

Uniqueness: 1-[®-2-Pyrrolidinyl]cyclopentanol is unique due to its chiral nature and the presence of both a pyrrolidine ring and a cyclopentanol moiety. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a valuable compound in various research and industrial applications.

Propiedades

Número CAS |

185246-69-9 |

|---|---|

Fórmula molecular |

C9H17NO |

Peso molecular |

155.241 |

Nombre IUPAC |

1-[(2R)-pyrrolidin-2-yl]cyclopentan-1-ol |

InChI |

InChI=1S/C9H17NO/c11-9(5-1-2-6-9)8-4-3-7-10-8/h8,10-11H,1-7H2/t8-/m1/s1 |

Clave InChI |

QQUKQBYVRHYKMW-MRVPVSSYSA-N |

SMILES |

C1CCC(C1)(C2CCCN2)O |

Sinónimos |

Cyclopentanol, 1-(2-pyrrolidinyl)-, (R)- (9CI) |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.